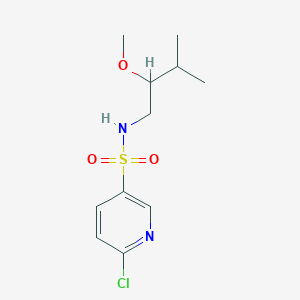

6-Chloro-N-(2-methoxy-3-methylbutyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-chloro-N-(2-methoxy-3-methylbutyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O3S/c1-8(2)10(17-3)7-14-18(15,16)9-4-5-11(12)13-6-9/h4-6,8,10,14H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCQBUFMVFZBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNS(=O)(=O)C1=CN=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2-methoxy-3-methylbutyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route includes:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

Chlorination: Introduction of the chloro group at the 6-position of the pyridine ring can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated pyridine with a suitable sulfonamide precursor under acidic or basic conditions.

Alkylation: The final step involves the alkylation of the sulfonamide with 2-methoxy-3-methylbutyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2-methoxy-3-methylbutyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the chloro group can produce various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

6-Chloro-N-(2-methoxy-3-methylbutyl)pyridine-3-sulfonamide exhibits potential antimicrobial activity, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS). This enzyme is crucial for folate biosynthesis in bacteria, and its inhibition leads to bactericidal effects. Studies have shown that this compound can effectively combat various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Cardiovascular Applications

This compound has been identified as a selective antagonist for the endothelin-A receptor, indicating its potential use in treating cardiovascular conditions related to endothelin signaling. By inhibiting these receptors, it may help regulate vascular tone and blood pressure .

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant activity against MRSA strains, with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L .

-

Antiproliferative Activity :

- In vitro studies assessed the antiproliferative effects against cancer cell lines. The compound demonstrated varying degrees of activity, with some derivatives showing GI50 values as low as 31 nM, indicating substantial potency against cancer cell proliferation .

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-methoxy-3-methylbutyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The 2-methoxy-3-methylbutyl group distinguishes this compound from analogues with simpler or cyclic substituents. Key analogues include:

Key Observations :

- Branched vs. Cyclic Substituents : The 2-methoxy-3-methylbutyl group introduces both ether and branched alkyl functionalities, likely enhancing lipophilicity compared to cyclohexyl or isopropyl groups. This could improve membrane permeability but reduce aqueous solubility .

- Aromatic vs. Aliphatic Substituents : Analogues with aromatic groups (e.g., pyridin-4-ylmethyl or phenylethyl ) exhibit targeted bioactivity (e.g., antimicrobial or kinase inhibition), suggesting that aromaticity enhances target binding via π-π interactions.

Stereochemical and Conformational Effects

The 2-methoxy-3-methylbutyl chain introduces stereochemical complexity. Evidence from enantiomeric 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide shows that stereochemistry critically impacts activity:

- The R-isomer demonstrated 2.5-fold greater PI3Kα inhibition (IC₅₀ = 1.08 µM) than the S-isomer (IC₅₀ = 2.69 µM) .

- Molecular docking revealed that the R-configuration optimizes hydrogen bonding with kinase active sites .

For 6-Chloro-N-(2-methoxy-3-methylbutyl)pyridine-3-sulfonamide, the methoxy group’s orientation may similarly influence hydrogen-bonding networks, as seen in pyridine-sulfonamides with directional hydrogen-bonding motifs .

Physicochemical Properties

While experimental data (e.g., melting point, solubility) for the target compound are unavailable, trends can be inferred:

- Molecular Weight : The compound’s molecular weight (~280–300 g/mol, estimated) aligns with analogues in the 234–383 g/mol range, suggesting moderate bioavailability .

Biological Activity

6-Chloro-N-(2-methoxy-3-methylbutyl)pyridine-3-sulfonamide, known by its CAS number 1385316-65-3, is a sulfonamide derivative that exhibits significant biological activity. This compound is structurally characterized by the presence of a pyridine ring and a sulfonamide group, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇ClN₂O₃S |

| Molecular Weight | 292.78 g/mol |

| CAS Number | 1385316-65-3 |

| Structure | Chemical Structure |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition leads to antimicrobial effects against various bacterial strains.

In cancer research, compounds similar to this sulfonamide have been evaluated for their ability to inhibit the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in cell proliferation and survival. Studies indicate that modifications in the sulfonamide structure can enhance its potency as a dual inhibitor of PI3K/mTOR, leading to effective anti-tumor activity .

Biological Evaluation

Recent studies have focused on evaluating the biological activities of this compound through various assays:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent.

- Anti-Cancer Activity : In vitro studies demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cells and inhibit cell cycle progression at the G0/G1 phase. For instance, a related compound demonstrated an IC50 value of 130 nM against MCF-7 breast cancer cells and 20 nM against HCT-116 colon cancer cells .

- Enzyme Inhibition : The compound's ability to inhibit PI3K and mTOR has been confirmed through Western blot assays that measure the phosphorylation levels of AKT, a downstream effector in these pathways .

Case Study 1: Antitumor Activity

A study synthesized several sulfonamide derivatives, including variations similar to this compound. The most potent derivative exhibited strong inhibition of both PI3K and mTOR with subsequent effects on cell proliferation and apoptosis in cancer cell lines. The mechanism involved blocking AKT phosphorylation, leading to reduced cell viability and induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, various sulfonamide derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced their efficacy, providing insights into optimizing these compounds for clinical use .

Q & A

Basic: What synthetic methodologies are commonly used to prepare pyridine-3-sulfonamide derivatives like 6-Chloro-N-(2-methoxy-3-methylbutyl)pyridine-3-sulfonamide?

Answer:

The synthesis typically involves reacting a sulfonyl chloride precursor (e.g., 6-chloropyridine-3-sulfonyl chloride) with an amine under basic conditions. For example:

- Step 1: Dissolve the amine (e.g., 2-methoxy-3-methylbutylamine) in a dry solvent (e.g., dichloromethane) and cool to 273 K.

- Step 2: Add the sulfonyl chloride and a base (e.g., triethylamine) dropwise.

- Step 3: Heat the mixture to 323 K for 4–6 hours, monitor reaction progress via TLC, and purify via column chromatography (e.g., petroleum ether:ethyl acetate) .

Key Considerations: Solvent choice, stoichiometry, and purification efficiency impact yield and purity.

Advanced: How can conflicting crystallographic data for sulfonamide derivatives be resolved during structure refinement?

Answer:

Discrepancies in crystallographic data (e.g., bond angles, hydrogen bonding patterns) require:

- Validation Tools: Use programs like SHELXL (for small-molecule refinement) to cross-check parameters against high-resolution data .

- Hydrogen Bond Analysis: Apply graph-set analysis (e.g., C(7) chains ) to validate intermolecular interactions .

- Twinned Data Handling: For problematic datasets, employ twin-law identification in ORTEP-3 or WinGX to refine models .

Example: In a related compound, hydrogen bonding discrepancies were resolved by comparing experimental data with simulated interactions from computational tools .

Basic: What analytical techniques are essential for confirming the purity and identity of this compound?

Answer:

- Chromatography: HPLC (≥98% purity threshold) to assess purity .

- Spectroscopy:

- NMR (¹H/¹³C) to verify substituent positions.

- Mass Spectrometry for molecular weight confirmation.

- Elemental Analysis: Validate empirical formula .

Advanced: How does stereochemistry influence the biological activity of pyridine-3-sulfonamide derivatives?

Answer:

Stereochemistry impacts binding affinity and selectivity. For example:

- Case Study: Enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide showed 10a (R-isomer) had 2.5× higher PI3Kα inhibition (IC50 = 1.08 μM) than 10b (S-isomer) due to differential docking in the kinase active site .

Methodological Approach: - Absolute Configuration Determination: Use X-ray crystallography paired with ECD simulations and optical rotation (OR) measurements .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions to rationalize activity differences.

Basic: What intermolecular interactions stabilize the crystal lattice of this compound?

Answer:

- Hydrogen Bonding: N–H···N and N–H···O bonds form C(7) chains parallel to the crystallographic axis, as seen in analogous structures .

- Van der Waals Forces: Alkyl and methoxy groups contribute to packing efficiency.

Experimental Evidence: In 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, hydrogen bonds between sulfonamide NH and pyridine N atoms drive 1D chain formation .

Advanced: How can computational methods complement experimental data in studying this compound’s properties?

Answer:

- Quantum Chemical Calculations: Predict vibrational spectra (IR/Raman) and compare with experimental data to validate structural assignments .

- Docking Studies: Identify binding modes in biological targets (e.g., kinases) using AutoDock or Schrödinger Suite .

- DFT for Hydrogen Bonds: Calculate interaction energies (e.g., N–H···N bonds) to rationalize crystallographic observations .

Basic: What precautions are critical during the synthesis of pyridine-3-sulfonamides?

Answer:

- Moisture Sensitivity: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sulfonyl chloride intermediates .

- Safety: Handle sulfonyl chlorides (corrosive) and amines (toxic) with PPE. Quench reactions with sodium bicarbonate to neutralize acidic byproducts .

Advanced: How can researchers address contradictions in reported bioactivity data for structurally similar sulfonamides?

Answer:

- Control Experiments: Replicate studies under identical conditions (e.g., cell lines, assay protocols).

- Structural Verification: Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical variability .

- Meta-Analysis: Compare IC50 values across studies, adjusting for variables like purity (HPLC ≥98% vs. lower grades) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.